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For Researchers, Scientists, and Drug Development Professionals

Methanetetracarboxylic acid, with the chemical formula C(COOH)₄, represents a unique and

highly functionalized organic molecule. Characterized by a central carbon atom bonded to four

carboxyl groups, this compound has been a subject of theoretical interest due to its potential

for high acidity and complex coordination chemistry. However, its existence remains

hypothetical, as all attempts at synthesis have reportedly led to decomposition.[1] This in-depth

technical guide explores the theoretical studies concerning the stability of

methanetetracarboxylic acid, delving into its predicted properties and probable

decomposition pathways based on computational chemistry principles.

Predicted Physicochemical Properties
Theoretical calculations have been employed to estimate the properties of

methanetetracarboxylic acid, providing insights into its behavior were it to be synthesized.

Predicted Acidity
Quantum mechanical calculations suggest that methanetetracarboxylic acid would be an

exceptionally strong acid.[1] The presence of four electron-withdrawing carboxyl groups is

expected to significantly stabilize the conjugate base, facilitating proton donation. The predicted

pKa values for its successive deprotonations are summarized in the table below.
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Property Predicted Value

First pKa < 1.0

Predicted pKa (Overall) 0.18 ± 0.36

Table 1: Predicted pKa Values for Methanetetracarboxylic Acid.

The predicted first pKa value of less than 1.0 indicates that it would be a stronger acid than

many common inorganic acids.

Proposed Computational Methodology for Stability
Analysis
While specific comprehensive theoretical studies on the stability of methanetetracarboxylic
acid are not readily available in the literature, a robust computational protocol can be proposed

based on established methodologies for similar molecules. Density Functional Theory (DFT)

and ab initio methods are powerful tools for investigating the thermochemistry and reaction

pathways of organic compounds.

A plausible computational workflow to assess the stability of methanetetracarboxylic acid
would involve:

Geometry Optimization: The initial step is to determine the lowest energy conformation of the

molecule. This is typically achieved using a reliable DFT functional, such as B3LYP, with a

suitable basis set (e.g., 6-311+G(d,p)).

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed

to confirm that the obtained structure corresponds to a true minimum on the potential energy

surface (i.e., no imaginary frequencies). These calculations also provide the zero-point

vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Thermochemical Analysis: The standard enthalpy of formation, entropy, and Gibbs free

energy of formation can be calculated from the optimized geometry and vibrational

frequencies.
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Bond Dissociation Energy (BDE) Calculation: To assess the strength of the chemical bonds

and identify the most likely points of initial decomposition, the BDE for various bonds,

particularly the C-C bonds, would be calculated.

Decomposition Pathway Mapping: The potential energy surface for the decomposition of

methanetetracarboxylic acid would be explored to identify the transition states and

intermediates involved in its breakdown. This is crucial for understanding the kinetics of its

decomposition.
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Proposed computational workflow for stability analysis.
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Theoretical Decomposition Pathway:
Decarboxylation
The inherent instability of methanetetracarboxylic acid is attributed to significant steric strain

and electronic repulsion between the four adjacent carboxyl groups.[1] The most probable

decomposition pathway is through sequential decarboxylation, the loss of carbon dioxide. This

process is analogous to the decomposition of other polycarboxylic acids, such as malonic acid.

The proposed mechanism for the first decarboxylation event likely involves a cyclic transition

state, leading to the formation of a tricarboxylic acid intermediate and a molecule of carbon

dioxide. This process would then repeat until the molecule has completely decomposed.
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Proposed sequential decarboxylation pathway.

In conclusion, while methanetetracarboxylic acid remains a hypothetical molecule, theoretical

studies provide valuable insights into its potential properties and inherent instability. The

predicted high acidity and propensity for decarboxylation highlight the challenges in its

synthesis and isolation. Further computational investigations, following the proposed

methodology, would be instrumental in quantifying its thermodynamic and kinetic stability,

providing a more complete understanding of this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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